A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Challenging Peptide Synthesis
A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Challenging Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of peptides prone to aggregation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. By incorporating a dimethylated pseudoproline moiety, this reagent disrupts the formation of secondary structures in the growing peptide chain, thereby enhancing solubility, improving coupling efficiency, and ultimately enabling the successful synthesis of "difficult" peptide sequences that are otherwise inaccessible with standard methodologies. This document serves as a vital resource for researchers engaged in peptide chemistry, drug discovery, and the development of peptide-based therapeutics.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy has become the cornerstone of modern peptide chemistry. However, a significant challenge remains in the synthesis of "difficult sequences"—peptides that are rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets on the solid support. This aggregation can lead to incomplete reactions, low yields, and purification difficulties.
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a rationally designed solution to this problem. It is a dipeptide building block where the serine residue is temporarily modified to form a dimethylated pseudoproline (an oxazolidine (B1195125) ring). This structural modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[1] The protecting groups, Fluorenylmethoxycarbonyl (Fmoc) on the tyrosine's N-terminus and tert-butyl (tBu) on its side chain, are compatible with standard SPPS chemistry. The pseudoproline ring itself is stable during the synthesis cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1]
Chemical and Physical Properties
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a white to off-white powder. Its key properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value |
| Synonym | Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH |
| CAS Number | 878797-09-2 |
| Molecular Formula | C₃₄H₃₈N₂O₇ |
| Molecular Weight | 586.68 g/mol |
| Purity (HPLC) | ≥98% |
| Appearance | White to off-white powder |
| Storage Temperature | ≤ -4°C |
| Solubility | Soluble in DMF and NMP |
Table 1: Physicochemical Properties of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH.
Mechanism of Action in SPPS
The primary function of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is to mitigate peptide chain aggregation during synthesis. The incorporation of the pseudoproline dipeptide disrupts the formation of secondary structures through a conformational "kink" in the peptide backbone, which favors a cis-amide bond over the typical trans-amide bond.[1] This disruption prevents the alignment of peptide chains into β-sheets, a major cause of aggregation. By preventing aggregation, the growing peptide-resin complex remains well-solvated, allowing for efficient diffusion of reagents and leading to higher coupling efficiencies and purer final products.[1]
Experimental Protocols
The use of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is integrated into standard Fmoc-SPPS workflows. Below is a representative protocol for manual solid-phase peptide synthesis. This protocol is based on the successful synthesis of the "difficult" Asn(15) analog of the WW domain FBP28, which utilizes pseudoproline dipeptides to overcome aggregation.[2]
Materials and Reagents
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Resin: Rink Amide resin (or other suitable resin for C-terminal amide)
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
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Amino Acids: Fmoc-protected amino acids
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Dipeptide: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
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Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Washing Solution: DMF, DCM
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Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
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Precipitation/Washing: Cold diethyl ether
Synthesis Cycle
The following steps are repeated for each amino acid coupling cycle.
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Resin Swelling: Swell the resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
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Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times), followed by DMF (3-5 times).
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Coupling of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH:
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In a separate vessel, dissolve Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the activation mixture.
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Immediately add the activated dipeptide solution to the resin.
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Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
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Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling step.
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Washing: Wash the resin as described in step 3.
Cleavage and Deprotection
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After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
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Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tBu and pseudoproline protecting groups, regenerating the native serine residue.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
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Dry the crude peptide under vacuum.
Analysis
The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
Applications
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is particularly valuable in the synthesis of:
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Long Peptides (>30 amino acids): Where the risk of aggregation increases with chain length.
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Hydrophobic Peptides: Such as transmembrane domains or amyloidogenic sequences.
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Cyclic Peptides: The induced turn can facilitate cyclization.
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Peptide-based Drugs: Ensuring high purity and yield is critical for therapeutic applications.[3]
Conclusion
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is an indispensable tool in modern peptide synthesis. Its ability to disrupt peptide aggregation by introducing a temporary conformational kink in the backbone allows for the successful synthesis of challenging peptide sequences with improved yields and purity. For researchers in drug development and peptide chemistry, understanding and utilizing this advanced building block is key to overcoming the limitations of standard SPPS and accessing a wider range of complex peptide targets.
